Ditridecyl adipate (DTDA, CAS 16958-92-2) is a high-molecular-weight (510.8 g/mol) diester utilized primarily as a Group V synthetic lubricant base stock and a specialty high-temperature plasticizer. Characterized by a kinematic viscosity of approximately 26.7 cSt at 40°C, a pour point of -57°C, and a high flash point exceeding 230°C, DTDA offers a quantifiable balance of low-temperature fluidity and high-temperature thermal stability. For procurement and material selection, DTDA is prioritized over lower-weight esters when applications demand stringent volatility control, such as in high-temperature wire insulation or severe-duty compressor lubricants, without sacrificing cold-weather processability or performance .
Generic substitution of DTDA with lower-molecular-weight adipates, such as Dioctyl Adipate (DOA) or Diisodecyl Adipate (DIDA), frequently fails in high-temperature applications due to their significantly higher volatility, which leads to unacceptable evaporative loss, plasticizer migration, and subsequent material embrittlement. Conversely, substituting DTDA entirely with heavy phthalates (e.g., Ditridecyl Phthalate, DTDP) or trimellitates (e.g., TOTM) to achieve low volatility results in compromised low-temperature flexibility and drastically increased compounding times in polymer matrices. DTDA bridges this gap, providing the necessary molecular weight to resist thermal degradation while maintaining the aliphatic flexibility required for rapid PVC blending and extreme cold-temperature lubrication [1].
In high-temperature PVC formulations, such as UL83 building wire insulation, the molecular weight of the ester directly dictates its evaporative loss and thermal aging performance. DTDA (MW 510.8 g/mol) exhibits significantly lower volatility compared to standard lower-weight adipates like DOA (MW 370 g/mol) or DIDA (MW 426 g/mol). When subjected to 26-week insulation resistance (IR) and thermal aging tests, formulations utilizing DTDA maintain structural integrity and flexibility, whereas lower adipates volatilize, causing embrittlement [1].
| Evidence Dimension | Molecular weight and thermal volatility |
| Target Compound Data | DTDA (MW 510.8 g/mol, highly retained in 26-week thermal aging) |
| Comparator Or Baseline | DOA (MW 370 g/mol) and DIDA (MW 426 g/mol) |
| Quantified Difference | Substantially lower evaporative loss at elevated temperatures |
| Conditions | High-temperature PVC wire insulation aging assays |
Prevents premature failure and embrittlement in high-temperature industrial plastics and cables, ensuring long-term compliance with safety standards.
As a Group V synthetic base oil, DTDA provides a quantifiable combination of a high kinematic viscosity (26.7 cSt at 40°C) and a low-temperature pour point of -57°C. Standard mineral oils or heavier ester basestocks with comparable 40°C viscosities typically suffer from much higher pour points, rendering them unsuitable for sub-zero operations. DTDA's high viscosity index ensures that the fluid does not thin out excessively at operating temperatures while remaining pumpable in severe cold [1].
| Evidence Dimension | Pour point at standard mid-range viscosity |
| Target Compound Data | DTDA (Pour point -57°C at 26.7 cSt @ 40°C) |
| Comparator Or Baseline | Equivalent-viscosity Group I/II mineral oils |
| Quantified Difference | DTDA maintains fluidity at temperatures tens of degrees lower than conventional mineral basestocks |
| Conditions | Standard ASTM D97 pour point and D445 kinematic viscosity testing |
Critical for procurement in aviation, aerospace, and severe-duty industrial compressor lubricants where cold-start pumpability is mandatory.
In the manufacturing of flexible PVC, achieving low volatility often requires high-molecular-weight plasticizers like Ditridecyl Phthalate (DTDP), which are highly viscous and slow to diffuse into the polymer resin. Incorporating DTDA into these formulations significantly reduces the time required to blend the PVC compound compared to using C10-C14 phthalates alone. DTDA acts as a highly efficient processing aid that accelerates resin solvation without compromising the final product's high-temperature stability or low-temperature flexibility [1].
| Evidence Dimension | PVC blending and solvation time |
| Target Compound Data | DTDA / DTDP blend |
| Comparator Or Baseline | DTDP (C10-C14 phthalate) alone |
| Quantified Difference | Measurable reduction in compounding time while maintaining UL83 thermal aging compliance |
| Conditions | Industrial PVC compounding and extrusion processes |
Directly increases manufacturing throughput and reduces energy costs during polymer blending without sacrificing material performance.
DTDA is utilized as a secondary plasticizer when blended with heavy phthalates or trimellitates to manufacture high-temperature-rated PVC insulation. It accelerates the compounding process and ensures the final cable meets stringent 26-week thermal aging and low-temperature flexibility standards [1].
Formulators select DTDA as a Group V base oil for closed-system functional fluids that must operate across extreme temperature gradients. Its low pour point (-57°C) enables reliable cold starts, while its high flash point and low volatility prevent fluid loss during high-temperature operation[2].
In the processing and texturing of polyester yarns, DTDA is utilized as a spin finish component. Its thermal stability prevents smoking and degradation on high-temperature oven chains, while its lubricity reduces friction and wear on processing equipment [3].